6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

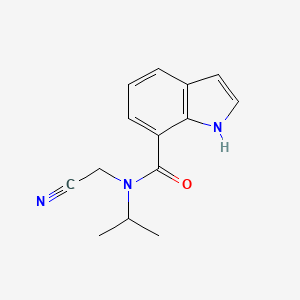

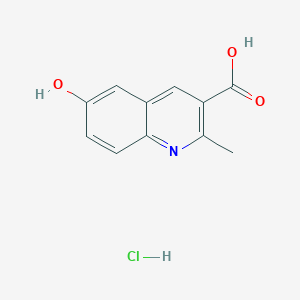

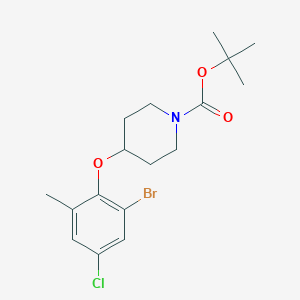

6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H10ClNO3 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H9NO3.ClH/c1-6-9(11(14)15)5-7-4-8(13)2-3-10(7)12-6;/h2-5,13H,1H3,(H,14,15);1H .科学的研究の応用

1. Anticancer Potential

6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride has been studied for its potential in cancer treatment. Quinoline-pyrimidine hybrid compounds derived from similar structures have demonstrated cytotoxicity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines. Specifically, certain synthesized compounds showed notable activity, indicating the potential for developing anticancer agents (Toan, Thanh, Truong, & Van, 2020).

2. Antihypoxic Activity

Research has explored the antihypoxic properties of derivatives of 6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride. The synthesis of N-R-amides of related compounds and their hydrochlorides has shown high antihypoxic effects. These findings suggest potential applications in pharmacological testing, particularly as antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).

3. Antiviral Activity

The compound and its derivatives have been examined for antiviral properties. Studies involving substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids have revealed no significant activity against certain viruses, except for hydrochlorides of ethyl esters of related compounds showing efficacy against influenza virus in cell cultures and in vivo models (Ivashchenko et al., 2014).

4. Photophysical Properties

The photophysical properties of related compounds have been a subject of study. Phosphorescent emissions from phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, including derivatives of 6-Hydroxy-2-methylquinoline-3-carboxylic acid, show extraordinary properties. These findings could have implications for materials science and photochemistry (Małecki et al., 2015).

5. Role in Binding with Carboxylic Acid Derivatives

The role of 2-methylquinoline, a related compound, in binding with carboxylic acid derivatives has been investigated. Studies focusing on noncovalent weak interactions have increased understanding of the structural aspects of such interactions. This could have implications in the development of novel pharmaceuticals (Jin et al., 2012).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

将来の方向性

The future directions for the study and application of 6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride are not explicitly mentioned in the literature. Given its use in pharmaceutical testing , future research could potentially explore its pharmacological properties and potential applications in drug development.

特性

IUPAC Name |

6-hydroxy-2-methylquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3.ClH/c1-6-9(11(14)15)5-7-4-8(13)2-3-10(7)12-6;/h2-5,13H,1H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRGOUWZQOBQOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2-methylquinoline-3-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)

![2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2405044.png)

![3-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2405045.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2405047.png)

![2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2405053.png)

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2405055.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2405056.png)

![Methyl 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2405061.png)